molecular formula C9H9NO2 B556871 Indoline-2-carboxylic acid CAS No. 78348-24-0

Indoline-2-carboxylic acid

Cat. No. B556871
CAS RN: 78348-24-0
M. Wt: 163,18 g/mole
InChI Key: QNRXNRGSOJZINA-UHFFFAOYSA-N
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Description

Indoline-2-carboxylic acid is a member of indoles and a monocarboxylic acid . It is an analogue of indole lacking the C2C3 double bond, but unlike indole, indoline possesses well-separated 1La and 1Lb states . It displays similar fluorescence properties and can be regarded as a fluorescent analogue of proline .


Synthesis Analysis

The synthesis of (2S)-indoline-2-carboxylic acid has been described in a patent . The process involves the reduction of indole-2-carboxylic acid and the S enantiomer can be achieved from the resolution of the racemic mixture with chemical reagents or enzymes . The chiral pool synthesis, emerged recently, will play an important role in the future .


Molecular Structure Analysis

Indoline-2-carboxylic acid has well-separated 1La and 1Lb states . The pH-dependent absorption and fluorescence characteristics of indoline-2-carboxylic acid have been investigated .


Chemical Reactions Analysis

The pH-dependent absorption and fluorescence characteristics of indoline-2-carboxylic acid have been investigated . Ground- and excited-state dissociation constants are determined spectroscopically. Quantum yields and radiative lifetimes are reported, and relaxation mechanisms are explored for both indoline and I2CA .


Physical And Chemical Properties Analysis

The pH-dependent absorption and fluorescence characteristics of indoline-2-carboxylic acid have been investigated . Ground- and excited-state dissociation constants are determined spectroscopically. Quantum yields and radiative lifetimes are reported, and relaxation mechanisms are explored for both indoline and I2CA .

Scientific Research Applications

  • Spectroscopy and Photophysics : I2CA displays unique fluorescence and photophysical behaviors, making it a potential fluorescent probe in peptides and proteins. Its pH-dependent absorption and fluorescence characteristics have been thoroughly investigated (Allen et al., 2003).

  • Chemistry and Synthesis : The synthesis and chemistry of I2CA have been explored, providing insights into its properties and derivatives. This research contributes to understanding its potential applications in various fields (Hudson & Robertson, 1967).

  • One-Pot Cyclization : A novel approach for the synthesis of N-acyl indolines, including I2CA derivatives, has been developed. This method offers efficient, scalable, and cost-effective access to biologically important indolines (Wang et al., 2007).

  • Proline Mimetic Applications : I2CA derivatives have shown potential as proline mimetics in designing new stable secondary structures, owing to their unique conformational properties in different solvents (Pollastrini et al., 2021).

  • Photochromism Studies : Studies on I2CA derivatives have contributed to understanding photochromism, which is crucial for developing advanced materials and technologies (Shimizu et al., 1969).

  • Biocatalysis in Drug Synthesis : I2CA has been synthesized using a biocatalytic approach, demonstrating the potential of using enzymes in pharmaceutical production (Zhang et al., 2019).

  • Medicinal Chemistry : I2CA and its derivatives have been studied for potential applications in medicinal chemistry, including as ACE inhibitors and in antihypertensive agents (Kim et al., 1983).

  • Synthesis of Complex Molecules : I2CA is used in the synthesis of complex molecules, including natural products and alkaloids, demonstrating its versatility in organic synthesis (Zhang et al., 2011).

Safety And Hazards

Indoline-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Future Directions

The chiral pool synthesis, emerged recently, will play an important role in the future . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868549
Record name 2,3-Dihydro-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-2-carboxylic acid

CAS RN

78348-24-0, 16851-56-2
Record name (±)-Indoline-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-Indoline-2-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline-2-carboxylic acid
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Record name Indoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-indoline-2-carboxylic acid
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Record name INDOLINE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
651
Citations
MW Allen, JR Unruh, BD Slaughter… - The Journal of …, 2003 - ACS Publications
… In this paper, we focus on the photophysical properties of indoline and indoline-2-carboxylic acid (… The (S)-(−)-indoline-2-carboxylic acid isomer retains the same stereochemistry as the l-…
Number of citations: 19 pubs.acs.org
JQ Liu, XX Cao, B Ji, B Zhao - Journal of Chemical & Engineering …, 2013 - ACS Publications
The solubilities of (S)-indoline-2-carboxylilc acid (SIn2CA) in six pure solvents including water, methanol, ethanol, 1-propanol, 2-propanol, and 1-butanol were determined from (283.15 …
Number of citations: 36 pubs.acs.org
JH Kwak, Y Kim, H Park, JY Jang, KK Lee, W Yi… - Bioorganic & medicinal …, 2010 - Elsevier
… available indoline-2-carboxylic acid as depicted in Scheme 1. The indoline-2-carboxylic acid … ) 2 O) to give N-Boc-indoline-2-carboxylic acid. Amidation between acid 4 and substituted …
Number of citations: 24 www.sciencedirect.com
BD Slaughter, MW Allen, GH Lushington… - The Journal of …, 2003 - ACS Publications
… states of indoline and indoline-2-carboxylic acid are assigned. … For indoline-2-carboxylic acid, 1 L b - and 1 L a -like states … for conformations of indoline-2-carboxylic acid differing in the …
Number of citations: 20 pubs.acs.org
JQ LIU, C Qian, XZ CHEN - Chinese Journal of Organic Chemistry, 2011 - sioc-journal.cn
… Abstract Indole-2-carboxylic acid and indoline-2-carboxylic acid … Indoline-2-carboxylic acid can be got from the reduction of … Keywords indole-2-carboxylic acid; indoline-2-carboxylic acid…
Number of citations: 6 sioc-journal.cn
XM Chen, L Zhu, DF Chen, LZ Gong - Angewandte Chemie, 2021 - Wiley Online Library
… Chiral indoline-2-carboxylic acid has been identified to enable a highly enantioselective Catellani-type annulation of (hetero)aryl, alkenyl triflate and conjugated vinyl iodides with 4-(…
Number of citations: 8 onlinelibrary.wiley.com
DH Kim, CJ Guinosso, GC Buzby Jr… - Journal of medicinal …, 1983 - ACS Publications
… Ar-(2-methacryloyl)indoline-2-carboxylic acid intermediates displayed significant ACE … Of the four stereochemical isomers of[(benzoylthio)methylpropanoyl]indoline-2-carboxylic acid, …
Number of citations: 75 pubs.acs.org
M Kurokawa, T Sugai - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
… An immobilized form of Candida antarctica lipase (Chirazyme L-2) catalyzed enantioselective hydrolysis (E > 1000) of N-Boc-indoline-2-carboxylic acid methyl ester. The reaction …
Number of citations: 31 www.journal.csj.jp
M Pollastrini, F Lipparini, L Pasquinelli… - The Journal of …, 2021 - ACS Publications
… In the attempt to rationalize the observed behavior of (S)-indoline-2-carboxylic acid derivatives, we estimated all of the possible interactions that could influence their conformational …
Number of citations: 4 pubs.acs.org
CB Hudson, AV Robertson - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… Indole-2-carboxamide is reduced by phosphonium iodide and fuming hydriodic acid to DL-indoline-2-carboxamide, hydrolysis of which readily gives indoline-2carboxylic acid. The …
Number of citations: 31 www.publish.csiro.au

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